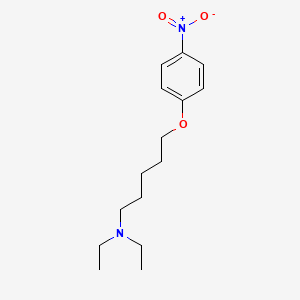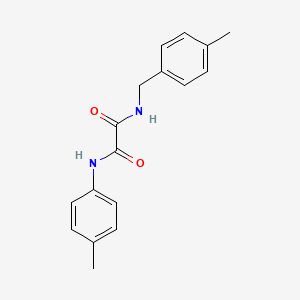
N,N'-1,2-propanediylbis(4-fluorobenzamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-1,2-propanediylbis(4-fluorobenzamide) is a chemical compound that has been widely studied in scientific research. It is commonly referred to as FBA or 4F-FBA. FBA is a member of the benzamide family, which is known for its various biological activities. FBA has been found to have potential applications in the fields of medicinal chemistry, drug discovery, and neuroscience.
Wirkmechanismus
The exact mechanism of action of FBA is not fully understood. However, it is believed to act on various receptors and ion channels in the brain and nervous system. FBA has been found to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. FBA has also been found to inhibit the activity of voltage-gated sodium channels, which play a role in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
FBA has been found to have various biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters such as GABA and dopamine in the brain. FBA has also been found to reduce the levels of pro-inflammatory cytokines, which are involved in the inflammatory response. Additionally, FBA has been shown to have antinociceptive effects, which means it can reduce pain perception.
Vorteile Und Einschränkungen Für Laborexperimente
FBA has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is commercially available. FBA has also been found to have low toxicity and is well-tolerated in animal models. However, FBA has some limitations as well. It has poor solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, FBA has been found to have limited bioavailability, which can affect its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on FBA. One potential area of study is the development of FBA derivatives with improved pharmacological properties. Another area of research is the investigation of FBA's potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of FBA and its effects on various neurotransmitter systems in the brain.
Synthesemethoden
FBA can be synthesized using a variety of methods. One common method involves the reaction of 4-fluoroaniline with 1,2-dibromoethane in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with an acid such as hydrochloric acid to yield FBA. Other methods involve the use of different starting materials or reagents.
Wissenschaftliche Forschungsanwendungen
FBA has been studied extensively for its potential applications in medicinal chemistry and drug discovery. It has been found to have various biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. FBA has also been studied for its potential use as a diagnostic tool in neurodegenerative diseases such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
4-fluoro-N-[2-[(4-fluorobenzoyl)amino]propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O2/c1-11(21-17(23)13-4-8-15(19)9-5-13)10-20-16(22)12-2-6-14(18)7-3-12/h2-9,11H,10H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAJVOFYROXYKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)F)NC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B4955245.png)
![1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B4955252.png)
![2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-1-(4-methylphenyl)ethanone hydrobromide](/img/structure/B4955255.png)
![ethyl 2-({[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4955265.png)


![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(3-hydroxypropyl)glycinamide](/img/structure/B4955295.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-isobutylglycinamide](/img/structure/B4955298.png)
![isopropyl 6-methyl-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4955306.png)
![methyl 6-({[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}carbonyl)nicotinate](/img/structure/B4955330.png)

![4-tert-butyl-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4955338.png)

![4-methoxy-3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4955353.png)